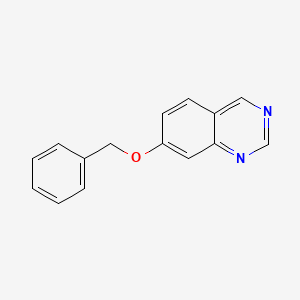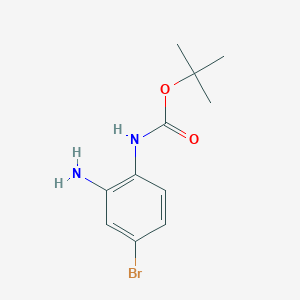![molecular formula C11H12ClNO2S B1375652 Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride CAS No. 383675-06-7](/img/structure/B1375652.png)
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride
Descripción general
Descripción
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 383675-06-7 . It has a molecular weight of 258.75 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to make aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride consists of a five-membered heteroaromatic ring containing a sulfur atom . The IUPAC name for this compound is ethyl 5-amino-1H-1lambda3-benzo[b]thiophene-2-carboxylate hydrochloride .Physical And Chemical Properties Analysis
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride has a molecular weight of 258.75 . It is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Synthesis of Thiophene Derivatives
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Method of Application
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Results or Outcomes
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Antimicrobial and Antioxidant Activity
Thiophene derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities . For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . These compounds were evaluated for their antimicrobial activity against selected microbial species using the tube dilution method . Some compounds showed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .
Anticorrosion and Anticancer Activity
The same series of compounds were also evaluated for their anticorrosion activity by the gravimetric method . Some compounds showed high anticorrosion efficiency . In addition, these compounds were tested for their antiproliferative activity against the human lung cancer cell line (A-549) by the sulforhodamine B assay . Some compounds showed effective cytotoxic activity against this cell line .
Fluorescent Sensor
An ethyl 3-aminobenzo[b]thiophene-2-carboxylate derived ratiometric Schiff base fluorescent sensor was devised and synthesized . This sensor exhibited a highly sensitive and selective ratiometric response to In³⁺ in DMF/H²O tris buffer solution . The emission intensity ratio of the sensor exhibited a good linear correlation with the In³⁺ concentration in the 5 to 25 μM range , indicating that it can quantitatively analyze and detect In³⁺ .
Antimicrobial and Antioxidant Activity
Thiophene derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities . For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . These compounds were evaluated for their antimicrobial activity against selected microbial species using the tube dilution method . Some compounds showed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .
Anticorrosion and Anticancer Activity
The same series of compounds were also evaluated for their anticorrosion activity by the gravimetric method . Some compounds showed high anticorrosion efficiency . In addition, these compounds were tested for their antiproliferative activity against the human lung cancer cell line (A-549) by the sulforhodamine B assay . Some compounds showed effective cytotoxic activity against this cell line .
Fluorescent Sensor
An ethyl 3-aminobenzo[b]thiophene-2-carboxylate derived ratiometric Schiff base fluorescent sensor was devised and synthesized . This sensor exhibited a highly sensitive and selective ratiometric response to In³⁺ in DMF/H²O tris buffer solution . The emission intensity ratio of the sensor exhibited a good linear correlation with the In³⁺ concentration in the 5 to 25 μM range , indicating that it can quantitatively analyze and detect In³⁺ .
Propiedades
IUPAC Name |
ethyl 5-amino-1-benzothiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10;/h3-6H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOHZTNBIRTITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride | |
CAS RN |
383675-06-7 | |
| Record name | ethyl 5-amino-1-benzothiophene-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)

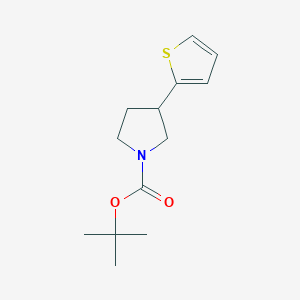
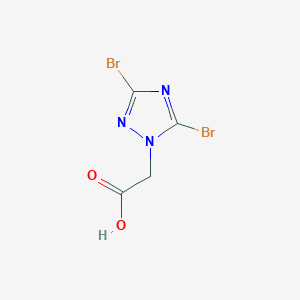
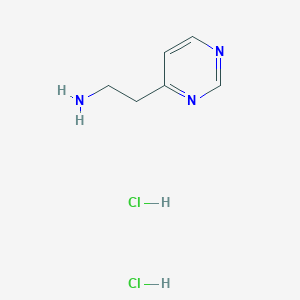

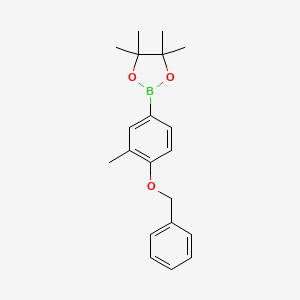
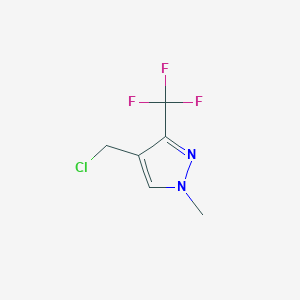
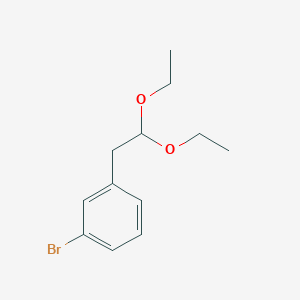
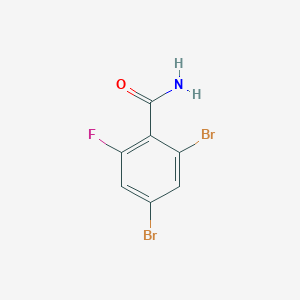
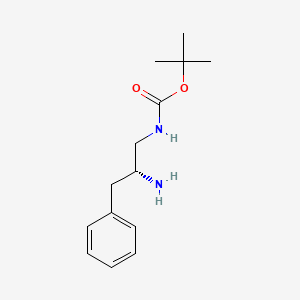
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
